

(-)-Heracleenol: A Novel Bacterial Histidine Biosynthesis Inhibitor

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Compound of Interest

Compound Name: (-)-Heracleenol

Cat. No.: B11927913

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Heracleenol, a naturally occurring furanocoumarin, has emerged as a promising antibacterial agent that selectively targets the bacterial histidine biosynthesis pathway. This pathway is essential for bacterial survival and absent in humans, making it an attractive target for novel antibiotic development. This technical guide provides a comprehensive overview of **(-)-Heracleenol**, including its mechanism of action, quantitative antibacterial and antibiofilm data, detailed experimental protocols for its evaluation, and methods for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery of new antibacterial agents.

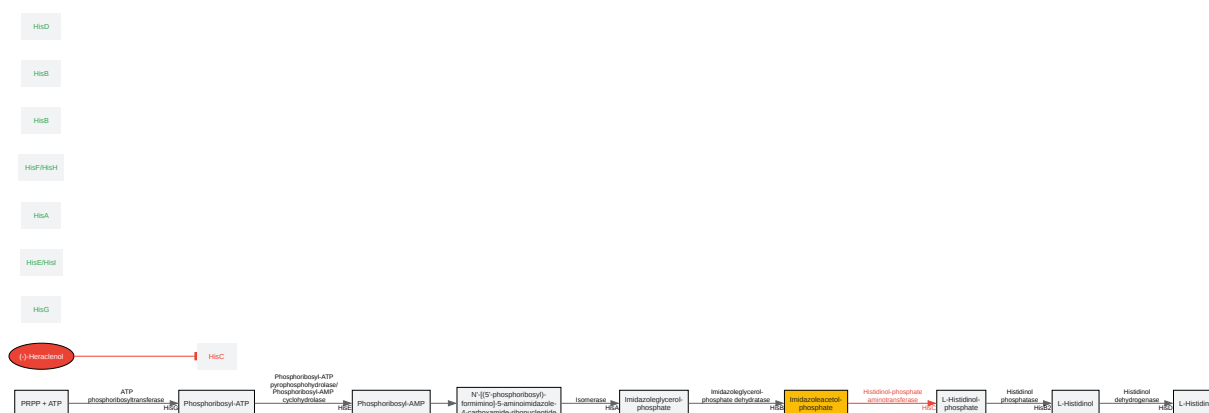
Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to identify and develop new antibacterial agents with novel mechanisms of action. The bacterial histidine biosynthesis pathway presents a compelling target for such endeavors due to its essentiality for bacterial growth and its absence in mammals. **(-)-Heracleenol**, a natural product found in plants of the *Heracleum* genus, has been identified as an inhibitor of this pathway, demonstrating efficacy against pathogenic bacteria such as uropathogenic *Escherichia coli* (UPEC). This guide synthesizes the current knowledge on **(-)-Heracleenol**, offering a technical resource for its further investigation and development.

Mechanism of Action

(-)-Heraclenol exerts its antibacterial effect by inhibiting the bacterial histidine biosynthesis pathway. Molecular docking studies have suggested that **(-)-Heraclenol** likely targets histidinol-phosphate aminotransferase (HisC), a key enzyme in this pathway.^[1] HisC catalyzes the seventh step in histidine biosynthesis, the conversion of imidazoleacetol-phosphate to L-histidinol phosphate. By binding to the active site of HisC, **(-)-Heraclenol** is thought to prevent the natural substrate from binding, thereby halting the production of histidine and leading to bacterial cell death.

Bacterial Histidine Biosynthesis Pathway and the Role of (-)-Heraclenol



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Caption: Bacterial Histidine Biosynthesis Pathway and the inhibitory action of **(-)-Heracleenol** on HisC.

Quantitative Data

The antibacterial and antibiofilm activities of **(-)-Heraclenol** have been quantified against various bacterial strains. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentrations (MIC) of **(-)-Heraclenol**

Bacterial Strain	MIC (µg/mL)	Reference
Uropathogenic Escherichia coli (UPEC) CFT073	1024	[2]
Staphylococcus aureus	680	[2]
Staphylococcus epidermidis	640	[2]
Pseudomonas aeruginosa	700	[2]
Enterobacter cloacae	770	[2]
Klebsiella pneumoniae	850	[2]
Streptococcus mutans	530	[2]
Streptococcus viridans	500	[2]

Table 2: In Vivo Efficacy of **(-)-Heraclenol** against UPEC in a Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

Treatment Group	Bacterial Load Reduction (log CFU)	Organ	Reference
(-)-Heraclenol (at MIC and above)	≥4	Bladder, Kidney, Urine	[2]

Table 3: Antibiofilm Activity of **(-)-Heraclenol** against UPEC

Parameter	Result	Reference
Biofilm formation reduction	70%	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **(-)-Heraclenol**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the guidelines of the Clinical & Laboratory Standards Institute (CLSI).

Materials:

- **(-)-Heraclenol** stock solution
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Bacterial culture (e.g., UPEC CFT073) adjusted to 0.5 McFarland standard
- Sterile saline
- Incubator (37°C)
- Microplate reader (optional)

Procedure:

- Prepare serial two-fold dilutions of **(-)-Heraclenol** in MHB in a 96-well plate. The final volume in each well should be 100 µL.
- Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in sterile saline to achieve a final concentration of approximately 5×10^5 CFU/mL.

- Add 5 μ L of the bacterial inoculum to each well of the microtiter plate, including a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by visual inspection as the lowest concentration of **(-)-Heraclenol** that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Antibiofilm Assay (Crystal Violet Method)

This protocol describes a common method for quantifying biofilm formation.

Materials:

- **(-)-Heraclenol**
- Tryptic Soy Broth (TSB) supplemented with 0.5% glucose
- 96-well flat-bottom polystyrene plates
- Bacterial culture (e.g., UPEC)
- 0.1% (w/v) crystal violet solution
- 30% (v/v) acetic acid in water
- Phosphate-buffered saline (PBS)
- Incubator (37°C)
- Microplate reader

Procedure:

- Grow a bacterial overnight culture in TSB.
- Dilute the overnight culture 1:100 in fresh TSB with 0.5% glucose.

- Add 200 μ L of the diluted culture to the wells of a 96-well plate containing different concentrations of **(-)-Heraclenol**. Include a no-drug control.
- Incubate the plate at 37°C for 24-48 hours without shaking.
- Gently remove the planktonic cells by washing the wells three times with 200 μ L of PBS.
- Fix the biofilms by adding 200 μ L of methanol to each well and incubating for 15 minutes.
- Remove the methanol and allow the plate to air dry.
- Stain the biofilms by adding 200 μ L of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
- Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
- Solubilize the bound crystal violet by adding 200 μ L of 30% acetic acid to each well.
- Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

HisC Enzyme Inhibition Assay (General Protocol)

While a specific protocol for **(-)-Heraclenol** has not been published, this general protocol for a histidinol-phosphate aminotransferase (HisC) assay can be adapted. The assay typically measures the formation of glutamate from 2-oxoglutarate in a coupled reaction.

Materials:

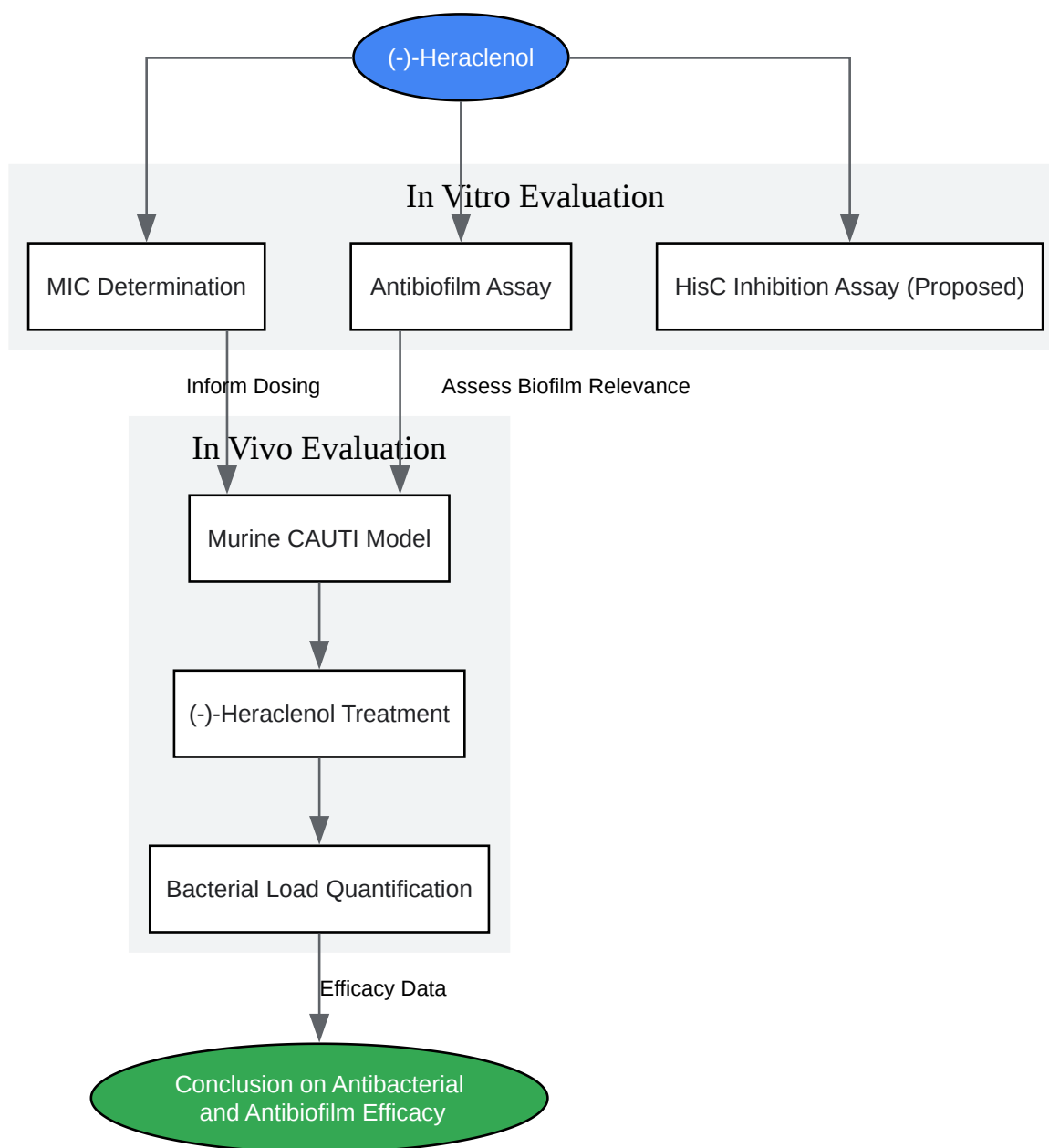
- Purified HisC enzyme
- **(-)-Heraclenol**
- L-histidinol phosphate (substrate)
- 2-oxoglutarate (co-substrate)
- Pyridoxal-5'-phosphate (PLP) (cofactor)

- Coupled enzyme (e.g., Glutamate Dehydrogenase)
- NADH
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- 96-well UV-transparent plate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, L-histidinol phosphate, 2-oxoglutarate, PLP, NADH, and the coupled enzyme.
- Add varying concentrations of **(-)-Heraclenol** to the wells of the 96-well plate. Include a no-inhibitor control.
- Initiate the reaction by adding the purified HisC enzyme to each well.
- Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the HisC activity.
- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow Diagram



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Caption: A logical workflow for the evaluation of **(-)-Heracleenol** as a bacterial histidine biosynthesis inhibitor.

Isolation and Characterization

(-)-Heracleenol is a natural product that can be isolated from various plant species, particularly from the genus *Heracleum*.

Isolation and Purification

A general protocol for the isolation of furanocoumarins like **(-)-Heracleenol** from *Heracleum* species is outlined below. This protocol may require optimization depending on the specific plant material.

Materials:

- Dried and powdered plant material (e.g., roots of *Heracleum candicans*)
- Solvents: n-hexane, ethyl acetate, methanol, chloroform
- Silica gel for column chromatography
- TLC plates (silica gel F254)
- Rotary evaporator

Procedure:

- Extraction:
 - Macerate the powdered plant material with a suitable solvent (e.g., methanol or acetone) at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent Partitioning:
 - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).
 - Monitor the fractions for the presence of **(-)-Heracleenol** using Thin Layer Chromatography (TLC).
- Column Chromatography:
 - Subject the fraction enriched with **(-)-Heracleenol** to column chromatography on silica gel.

- Elute the column with a gradient of solvents (e.g., n-hexane:ethyl acetate) of increasing polarity.
- Collect fractions and monitor them by TLC.
- Purification:
 - Combine the fractions containing pure **(-)-Heraclenol** (as determined by TLC).
 - Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Spectroscopic Data

The structure of **(-)-Heraclenol** can be confirmed using various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **(-)-Heraclenol** provides characteristic signals for the furanocoumarin core and the dihydroxy-3-methylbutoxy side chain. A representative spectrum can be found in the literature.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): While a specific published ¹³C NMR spectrum for **(-)-Heraclenol** was not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and comparison with similar furanocoumarins. The spectrum would show signals corresponding to the carbonyl carbon, aromatic and olefinic carbons of the furanocoumarin system, and the aliphatic carbons of the side chain.

Conclusion

(-)-Heraclenol represents a promising lead compound for the development of new antibacterial agents targeting the essential histidine biosynthesis pathway in bacteria. Its demonstrated in vitro activity against a range of pathogenic bacteria, including its ability to inhibit biofilm formation, and its in vivo efficacy in a relevant infection model, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers to further explore the mechanism of action, optimize the antibacterial activity, and advance the development of **(-)-Heraclenol** and its analogs as next-generation antibiotics. Further studies to determine the IC₅₀ against HisC and to fully elucidate its pharmacokinetic and pharmacodynamic properties are warranted.

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